

Chemical stability and reactivity of 1,1-Dichloropropane

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An In-depth Technical Guide to the Chemical Stability and Reactivity of **1,1-Dichloropropane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloropropane ($\text{CH}_3\text{CH}_2\text{CHCl}_2$) is a halogenated aliphatic hydrocarbon with moderate to high reactivity. This document provides a comprehensive overview of its chemical stability and reactivity, drawing from available scientific literature. Key areas covered include thermal decomposition, hydrolysis, oxidation, reduction, and reactions with various nucleophiles and electrophiles. This guide is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing experimental protocols for significant reactions, and illustrating reaction pathways and logical relationships through diagrams.

Chemical Identity and Physical Properties

1,1-Dichloropropane, also known as propylidene chloride, is a colorless liquid with a sweet, chloroform-like odor.^[1] It is sparingly soluble in water but soluble in many organic solvents.^[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,1-Dichloropropane**

Property	Value	Reference
Molecular Formula	C ₃ H ₆ Cl ₂	[1]
Molecular Weight	112.99 g/mol	[1]
CAS Number	78-99-9	[1]
Boiling Point	88 °C (190.6 °F) at 760 mmHg	[1]
Density	1.13 g/mL at 25 °C	
Vapor Pressure	68.3 mmHg at 25 °C	[1]
Water Solubility	2,700 mg/L at 20 °C	[1]
log K _{ow} (Octanol-Water Partition Coefficient)	2.3 (calculated)	[1]
Flash Point	7 °C (45 °F) - closed cup	
Autoignition Temperature	557 °C (1035 °F)	[1]

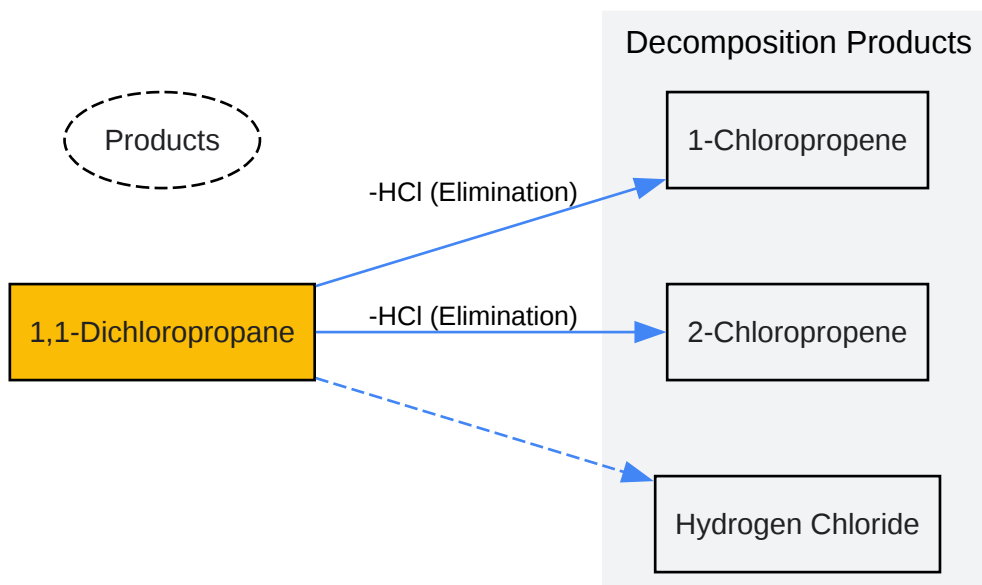
Chemical Stability

1,1-Dichloropropane is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from incompatible materials.[1] However, it is susceptible to decomposition under certain conditions.

Thermal Decomposition

Heating **1,1-dichloropropane** can lead to decomposition, producing toxic fumes of hydrogen chloride and phosgene, particularly in the presence of fire.[1] The gas-phase pyrolysis of dichloropropanes generally proceeds via unimolecular elimination of hydrogen chloride (HCl) to form various monochloropropenes. While specific Arrhenius parameters for **1,1-dichloropropane** are not readily available in the provided search results, studies on the related compound 1,2-dichloropropane show that the pyrolysis is a unimolecular reaction.[2][3] For 1,2-dichloropropane, the overall rate constant for pyrolysis in the temperature range of 393 to 470°C is given by the equation: $\log_{10}k(\text{s}^{-1}) = (13.78 \pm 0.21) - (54760 \pm 440) / 4.576T$. [3]

The thermal decomposition of **1,1-dichloropropane** is expected to proceed through similar pathways, primarily involving the elimination of HCl.



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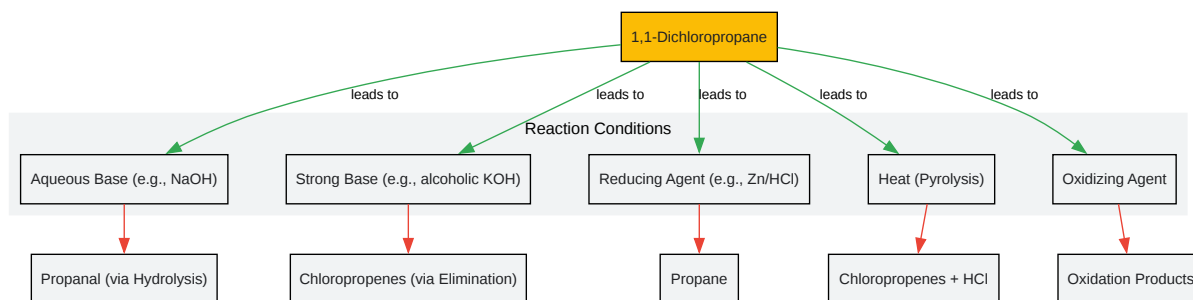
Caption: Thermal decomposition pathways of **1,1-dichloropropane**.

Atmospheric Stability

In the atmosphere, **1,1-dichloropropane** is degraded by reaction with photochemically-produced hydroxyl radicals.[1] The estimated rate constant for this vapor-phase reaction at 25 °C is $8.5 \times 10^{-13} \text{ cm}^3/\text{molecule}\cdot\text{sec}$. [1] This corresponds to an atmospheric half-life of about 19 days, assuming an atmospheric concentration of 5×10^5 hydroxyl radicals per cm^3 . [1] The compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb at wavelengths greater than 290 nm. [1]

Chemical Reactivity

1,1-Dichloropropane is a moderately reactive compound, with its reactivity centered around the two chlorine atoms on the same carbon atom. It is incompatible with strong oxidizing agents, strong bases, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

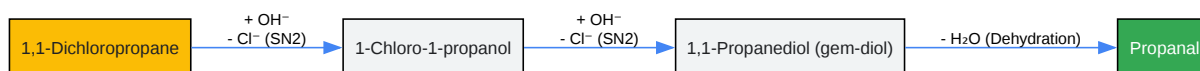


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Caption: Overview of **1,1-dichloropropane**'s reactivity with different reagents.

Hydrolysis

The reaction of **1,1-dichloropropane** with aqueous sodium hydroxide proceeds through a series of steps to yield propanal.[4][5][6] The initial step is a nucleophilic substitution where a hydroxide ion replaces one of the chlorine atoms.[4][7] This is followed by the replacement of the second chlorine atom to form an unstable geminal diol (1,1-propanediol), which rapidly dehydrates to form the final product, propanal.[8]



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Caption: Reaction mechanism for the hydrolysis of **1,1-dichloropropane** to propanal.

Reduction

When **1,1-dichloropropane** is reacted with a reducing agent such as amalgamated zinc and hydrochloric acid (Clemmensen reduction conditions), it is reduced to propane.[8]

Oxidation

While specific experimental details for the oxidation of **1,1-dichloropropane** were not found in the search results, halogenated hydrocarbons can be oxidized. For instance, studies on the catalytic oxidation of dichlorobenzenes have been conducted.[9] It is expected that the oxidation of **1,1-dichloropropane** would lead to products such as chlorinated alcohols or carboxylic acids, and under strong conditions, complete oxidation to CO₂, H₂O, and HCl.

Experimental Protocols

The following are representative experimental protocols for key reactions of **1,1-dichloropropane**, based on the principles gathered from the search results. These are illustrative and may require optimization for specific laboratory conditions.

Hydrolysis of 1,1-Dichloropropane to Propanal

Objective: To synthesize propanal from **1,1-dichloropropane** via hydrolysis with aqueous sodium hydroxide.

Materials:

- **1,1-Dichloropropane**
- Sodium hydroxide (NaOH)
- Water
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a solution of aqueous sodium hydroxide (e.g., 2 M) in a round-bottom flask.
- Add **1,1-dichloropropane** to the flask. The molar ratio of NaOH to **1,1-dichloropropane** should be at least 2:1 to ensure complete reaction.
- Attach a reflux condenser and heat the mixture to reflux with stirring for a period sufficient to ensure complete reaction (e.g., 2-4 hours). The progress of the reaction can be monitored by gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Propanal can be isolated from the ether solution by fractional distillation. The boiling point of propanal is approximately 49 °C.

Gas-Phase Pyrolysis of 1,1-Dichloropropane

Objective: To study the thermal decomposition products of **1,1-dichloropropane**.

Apparatus:

- High-vacuum static system or a flow reactor.
- Quartz or silica reaction vessel.
- Electric furnace with temperature controller.
- Pressure measurement device (e.g., transducer).

- Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis.

Procedure:

- The experimental setup for pyrolysis of a related compound, 1,2-dichloropropane, involves a conventional high-vacuum static apparatus with a silica reaction vessel heated by an electric furnace.^[2]
- Evacuate the reaction vessel to a high vacuum.
- Introduce a known pressure of **1,1-dichloropropane** vapor into the heated reaction vessel. The temperature can be varied, for example, in the range of 300-500 °C to study the effect on product distribution.
- Allow the reaction to proceed for a set amount of time. The progress can be monitored by the change in pressure.
- At the end of the reaction, quench the reaction by rapidly cooling the products.
- Analyze the product mixture using GC or GC-MS to identify and quantify the different monochloropropene isomers and other byproducts.

Quantitative Reactivity Data

Quantitative data on the reactivity of **1,1-dichloropropane** is limited in the readily available literature. Table 2 summarizes the available kinetic information.

Table 2: Kinetic Data for Reactions of **1,1-Dichloropropane**

Reaction	Parameter	Value	Conditions	Reference
Reaction with OH radicals	Rate Constant (k)	8.5×10^{-13} cm ³ /molecule-sec	25 °C	^[1]
Atmospheric Half-life	~19 days	[OH] = 5×10^5 radicals/cm ³	^[1]	

Conclusion

1,1-Dichloropropane is a versatile and reactive chemical intermediate. Its stability is limited by its susceptibility to thermal decomposition and atmospheric degradation. The primary modes of reactivity include nucleophilic substitution, particularly hydrolysis to form propanal, and elimination reactions. While general principles of its reactivity are understood, there is a need for more detailed kinetic and mechanistic studies to provide a more comprehensive quantitative understanding of its chemical behavior under various conditions. This guide provides a foundational understanding for researchers working with this compound.

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